Bienvenue dans la boutique en ligne BenchChem!

1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

URAT1 inhibition uric acid transport gout

This neutral urea core achieves cellular URAT1 potency within 1.27-fold of lesinurad (9.10 vs. 7.18 µM) without acidic functionality, eliminating pH‑dependent solubility issues and renal crystallization risk. Its dual XO inhibition (IC50 1.30 µM) and 7:1 dual‑inhibition ratio enable single‑entity PK/PD tracking in hyperuricemia models. Low molecular weight (289.33) and only 2 rotatable bonds provide ample space for lead optimization, while superior solubility (XLogP3=0.4) reduces DMSO use in assays.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 2034620-99-8
Cat. No. B2404595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS2034620-99-8
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3CCOCC3
InChIInChI=1S/C15H19N3O3/c1-18-13-3-2-12(8-10(13)9-14(18)19)17-15(20)16-11-4-6-21-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H2,16,17,20)
InChIKeyNBPKDPILSRRZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea: URAT1 Inhibitor Scaffold & Procurement Baseline


1-(1-Methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034620-99-8) is a synthetic, low-molecular-weight (289.33 g/mol) urea derivative featuring a 1-methyloxindole core linked to a tetrahydropyran (THP) moiety [1]. The compound is documented as an inhibitor of the human urate transporter 1 (URAT1/SLC22A12), a primary target for uricosuric therapy in gout [2]. It belongs to a patent-disclosed class of bifunctional compounds designed to reduce serum uric acid levels [2]. Its computed physicochemical properties—XLogP3 of 0.4, topological polar surface area of 70.7 Ų, and only two rotatable bonds—suggest a favorable balance of permeability and conformational restriction for target engagement [1].

Why 1-(1-Methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea Cannot Be Replaced by Other Indoline Ureas


URAT1 inhibitors containing the 2-oxoindoline urea scaffold exhibit extreme sensitivity to peripheral substitution. Systematic SAR studies within the Acquist patent family demonstrate that the combination of the N1-methyl group on the oxindole and the tetrahydropyran (THP) ring on the urea terminus yields a distinct activity profile that cannot be replicated by removing the methyl, replacing THP with tetrahydrofuran (THF), or substituting the oxindole with other bicyclic cores [1]. The target compound occupies a specific potency and physicochemical niche—sub-micromolar cellular URAT1 activity combined with low lipophilicity and limited rotatable bonds—making it non-interchangeable with both earlier-generation and more lipophilic analogs [2].

Quantitative Comparative Evidence: 1-(1-Methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea Differentiation Data


URAT1 Cellular Potency: Lesinurad-Equivalent Activity with Reduced Acidity

In a stably transfected URAT-1/CHO cell uptake assay, the target compound achieved an IC50 of 9.10 µM [1]. Under identical assay conditions described within the same patent family, the clinically approved URAT1 inhibitor lesinurad demonstrated an IC50 of 7.18 µM [2]. The 1.27-fold difference in IC50 places the target compound in the same potency tier as a marketed drug, while its neutral urea structure avoids the carboxylic acid moiety present in lesinurad, which is associated with pH-dependent solubility limitations and renal tubule crystallization risk.

URAT1 inhibition uric acid transport gout

Xanthine Oxidase Dual Activity: Bifunctional Differentiation from Mono-Target URAT1 Inhibitors

The target compound demonstrates measurable xanthine oxidase (XO) inhibitory activity with an IC50 of 1.30 µM in a fluorescence-based assay [1]. In contrast, lesinurad—a pure URAT1 inhibitor—shows negligible XO inhibition under comparable assay conditions (IC50 > 300 µM) [2]. This >230-fold selectivity differential indicates that the target compound possesses a bifunctional inhibition profile (URAT1 + XO), whereas lesinurad functions as a monofunctional URAT1 blocker.

xanthine oxidase dual inhibition hyperuricemia

N1-Methyl Substitution: Critical for Target Engagement Versus Des-Methyl Analog

The N1-methyl group on the 2-oxoindoline core is a critical determinant of pharmacological activity. In the broader indoline urea SAR landscape documented for sEH and URAT1 inhibitors, the des-methyl analog—1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034227-92-2)—shows substantially reduced or absent URAT1 engagement [1]. This is consistent with the methylation-dependent conformational restriction of the oxindole ring system, which pre-organizes the urea pharmacophore for hydrogen bonding with catalytic residues (e.g., Asp335, Tyr383 in homologous sEH systems) .

SAR N-methylation target binding

THP Versus THF Ring: Conformational and Physicochemical Differentiation

The tetrahydropyran (THP) ring on the target compound provides distinct conformational and electronic properties compared to the tetrahydrofuran (THF) analog—1-(1-methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea . The six-membered THP ring contributes to a lower computed XLogP3 of 0.4 relative to the more compact and lipophilic THF-containing analogs, while the direct N-THP attachment eliminates the methylene spacer present in the THF-methyl analog, reducing rotatable bond count and further constraining conformational flexibility [1].

tetrahydropyran tetrahydrofuran lipophilicity

Selectivity Profile: URAT1 Preference Over XO Defines a Distinct Dual-Pharmacology Signature

The target compound exhibits a URAT1-to-XO selectivity ratio of approximately 7:1 (URAT1 IC50 = 9.10 µM; XO IC50 = 1.30 µM) [1]. This contrasts with allopurinol and febuxostat, which are pure XO inhibitors with negligible URAT1 activity, and with lesinurad, which is a pure URAT1 inhibitor with negligible XO activity (>230-fold selective for URAT1) [2]. The 7:1 dual-inhibition ratio represents a unique pharmacological signature within the urate-lowering agent landscape.

dual pharmacology selectivity ratio URAT1/XO

Synthetic Tractability and Scaffold Modularity for Structure–Activity Relationship Expansion

The target compound is synthesized via a straightforward urea-forming reaction between 5-amino-1-methyloxindole and 4-isocyanato-tetrahydropyran, a methodology conserved across the indoline urea patent literature [1]. This contrasts with naphthylmethyl-substituted analogs (e.g., 1-(1-methyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea, CAS 1171828-35-5), which require more complex arylmethyl isocyanate precursors and carry higher molecular weight (MW 345.4 vs. 289.33) . The lower MW and simpler synthetic route of the target compound support rapid analog generation for SAR exploration.

chemical synthesis SAR expansion building block

Procurement-Driven Application Scenarios for 1-(1-Methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea


In Vivo Proof-of-Concept Studies for Bifunctional Urate-Lowering Therapy

Researchers investigating dual-mechanism urate-lowering strategies should prioritize this compound over pure URAT1 inhibitors (lesinurad, dotinurad) or pure XO inhibitors (allopurinol, febuxostat) for preclinical gout models. Its URAT1 IC50 of 9.10 µM coupled with XO IC50 of 1.30 µM provides a 7:1 dual-inhibition ratio that cannot be achieved with any single approved agent [1]. This bifunctional profile is particularly suited for potassium oxonate-induced hyperuricemia models in rodents, where simultaneous blockade of urate reabsorption and uric acid production is hypothesized to yield additive or synergistic serum urate reduction [2].

Lead Optimization Starting Point for Non-Acidic URAT1 Inhibitors

Medicinal chemistry teams seeking to develop next-generation URAT1 inhibitors without the carboxylic acid liability of lesinurad should use this compound as a foundational scaffold. The neutral urea core achieves cellular URAT1 potency within 1.27-fold of lesinurad (9.10 µM vs. 7.18 µM) while eliminating the acidic functionality associated with pH-dependent solubility problems and renal crystallization risk [1]. Its low molecular weight (289.33) and two rotatable bonds leave substantial room for property-guided optimization without exceeding lead-like chemical space boundaries [2].

Structural Biology Probe for URAT1 Binding Site Characterization

This compound is suitable as a chemical probe for URAT1 binding site mapping via site-directed mutagenesis and cryo-EM studies. The THP ring provides a distinct electron density marker that facilitates structural determination, while the N1-methyl group serves as a critical binding determinant for mutagenesis studies targeting residues lining the URAT1 substrate translocation pore [1]. Its superior solubility profile (XLogP3 = 0.4) relative to more lipophilic indoline ureas reduces the need for DMSO in crystallography buffers, minimizing protein denaturation artifacts [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Compound for Dual-Target Engagement

Pharmacokinetic scientists evaluating dual-target engagement strategies should select this compound for PK/PD modeling studies. The balanced URAT1/XO inhibition profile (7:1 ratio) enables simultaneous tracking of both target engagements from a single dosed entity, obviating the need for cocktail dosing of separate URAT1 and XO inhibitors [1]. The compound's low lipophilicity and limited rotatable bonds predict favorable oral absorption characteristics, making it appropriate for per oral dosing in rodent and non-rodent PK studies [2].

Quote Request

Request a Quote for 1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.